![molecular formula C23H23FN4O2S B2444395 N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1189996-19-7](/img/structure/B2444395.png)
N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
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Description
N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
The synthesis of derivatives of quinazolinone and its analogs is a common theme in research aiming to explore their biological activities. For instance, the synthesis of 4(3H)-quinazolinone scaffolds incorporating different pharmacophores, such as thiazolidinone, has been reported to act as potential antimicrobial agents. These compounds were synthesized via Knoevenagel condensation and evaluated for their antimicrobial activity against a variety of bacterial and fungal species, demonstrating notable potency in some derivatives (Desai et al., 2013).
Antimicrobial Activity
Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have shown excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides in certain measures. This suggests the utility of these derivatives in agricultural applications to combat plant pathogens (Zeng et al., 2016).
Antitumor Activity
Research has also explored the antitumor effects of quinazoline derivatives. For example, B-2, a quinazoline derivative, demonstrated selective effects on cell survival and growth of the non-small cell lung cancer (NSCLC) cell line A549, showing dose-dependent efficacy in vitro and in vivo. This indicates the potential of quinazoline derivatives in cancer therapy, particularly for NSCLC (Chen et al., 2011).
Synthesis and Biological Activity
The design and synthesis of novel compounds based on the quinazolinone framework often target improved biological activities. For instance, novel fluorine-containing derivatives have been synthesized and characterized, showcasing significant in vitro antimicrobial potency. This research avenue underscores the importance of structural modifications to enhance biological activity and specificity (Babu et al., 2015).
Chemical Synthesis Innovations
Advancements in synthetic methods for quinazolinone derivatives include novel approaches to achieve specific substitutions, which are crucial for the exploration of their biological activities. Such methodologies not only expand the chemical toolbox but also provide pathways for the creation of more potent and selective agents for various applications (Zhang et al., 2022).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-4-18(21(29)25-17-12-8-6-10-15(17)24)31-23-26-16-11-7-5-9-14(16)20-27-19(13(2)3)22(30)28(20)23/h5-13,18-19H,4H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOEDRBSONFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide |
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